molecular formula C11H15N3O2 B2799281 1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone CAS No. 66373-28-2

1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone

Cat. No. B2799281
CAS RN: 66373-28-2
M. Wt: 221.26
InChI Key: MXCWJESBRPGZCO-UHFFFAOYSA-N
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Description

“1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone” is a chemical compound with the linear formula C11H15N3O2 . It has a molecular weight of 221.261 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The linear formula of “1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone” is C11H15N3O2 . This indicates that the molecule is composed of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

QSAR Analysis in Antioxidant Activities

  • Derivatives of a similar compound were used in a QSAR (Quantitative Structure-Activity Relationship) analysis to predict antioxidant activities. It was found that properties like molecular volume, lipophilicity, and energy parameters significantly influenced antioxidant activity. This study provides a theoretical basis for designing new antioxidants (Drapak et al., 2019).

Synthesis and Characterization of Novel Derivatives

  • Novel dihydropyrimidinone derivatives containing a morpholine moiety, similar to 1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone, were synthesized. These compounds are of interest due to their potential yield and efficiency, highlighting the versatility of this class of compounds in chemical synthesis (Bhat et al., 2018).

Application in Parkinson's Disease Imaging

  • A compound closely related was synthesized for use in PET imaging for Parkinson's disease. This demonstrates the potential of such compounds in medical imaging and diagnostics, particularly for neurodegenerative diseases (Wang et al., 2017).

Antibacterial Activity

  • Pyrazole derivatives containing a morpholine moiety, similar in structure, showed significant antibacterial activity. This suggests that compounds with this core structure could be potent antimicrobial agents (Khumar et al., 2018).

Microwave-Assisted Synthesis

  • Research into microwave-assisted synthesis of Mannich bases of 4-hydroxyacetophenone derivatives, including those with a morpholine fragment, has shown efficient and environmentally friendly methods of production (Aljohani et al., 2019).

Inhibitors of DNA-Dependent Protein Kinase

  • A similar compound was identified as an inhibitor of DNA-dependent protein kinase (DNA-PK), important in cancer treatment. It offers a novel approach to enhance existing cancer therapies (Kashishian et al., 2003).

Antifungal and Cytotoxicity Studies

  • 3-heteroarylthioquinoline derivatives, similar to the queried compound, were synthesized and tested for antituberculosis and cytotoxic effects. This demonstrates the potential of these compounds in antimicrobial and cancer research (Chitra et al., 2011).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-10(9(2)15)7-12-11(13-8)14-3-5-16-6-4-14/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCWJESBRPGZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone

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